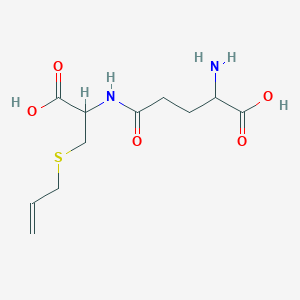
Fmoc-adma(pbf)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-adma(pbf)-oh, also known as N-α-Fmoc-N,NÆ-δ-dimethyl-N,NÆ-δ-di-t.-butoxycarbonyl-L-arginine, is a derivative used in Fmoc solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing symmetric dimethyl-arginine residues into peptides during synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-adma(pbf)-oh involves the protection of the arginine side chain with the pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group. The coupling can be carried out using standard activation methods, and the removal of the Boc (tert-butoxycarbonyl) protecting groups occurs during the TFA (trifluoroacetic acid)-mediated cleavage reaction .
Industrial Production Methods
Industrial production of this compound typically involves automated Fmoc-based solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-adma(pbf)-oh undergoes various chemical reactions, including:
Substitution Reactions: The removal of protecting groups such as Boc and Fmoc.
Coupling Reactions: Formation of peptide bonds during SPPS.
Common Reagents and Conditions
Reagents: Piperidine for Fmoc deprotection, TFA for Boc deprotection, and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Conditions: Typically carried out at room temperature with specific solvents like DMF (dimethylformamide) for solubility.
Major Products
The major products formed from these reactions are peptides with symmetric dimethyl-arginine residues, which are useful in various biological studies .
Aplicaciones Científicas De Investigación
Fmoc-adma(pbf)-oh has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly those containing methylated arginine residues.
Biology: Studied for its role in post-translational modifications and protein interactions.
Medicine: Investigated for its potential in developing therapeutic peptides and understanding disease mechanisms.
Industry: Utilized in the production of peptide-based drugs and biochemical research tools.
Mecanismo De Acción
The mechanism of action of Fmoc-adma(pbf)-oh involves the introduction of symmetric dimethyl-arginine residues into peptides. This modification can affect protein function, interactions, and stability. The molecular targets and pathways involved include protein methylation and arginine methyltransferases .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-SDMA(Boc)2-ONa: Another derivative used for introducing symmetric dimethyl-arginine during Fmoc SPPS.
Fmoc-2-amino-3,4-dimethylbenzoic acid: A related compound used in peptide synthesis.
Uniqueness
Fmoc-adma(pbf)-oh is unique due to its specific protecting groups and its application in introducing symmetric dimethyl-arginine residues, which are important for studying protein methylation and interactions .
Propiedades
Fórmula molecular |
C36H44N4O7S |
|---|---|
Peso molecular |
676.8 g/mol |
Nombre IUPAC |
5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |
Clave InChI |
QQJCGHJCOJVEGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)
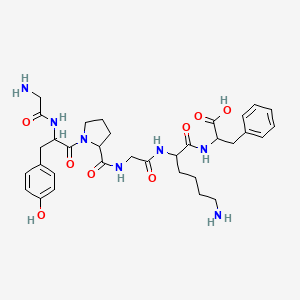
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
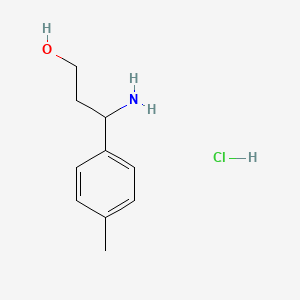
![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)
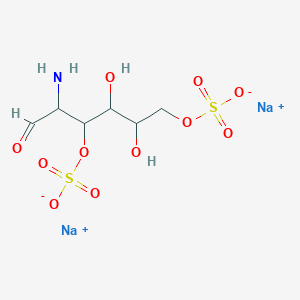
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
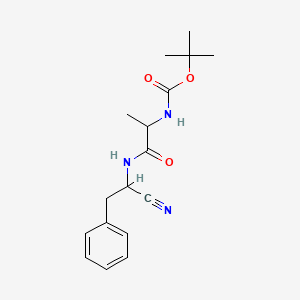
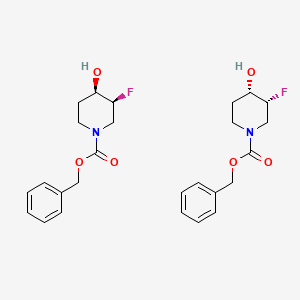
![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)
